molecular formula C21H23NO4S B2431192 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione CAS No. 1448063-15-7

1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione

Cat. No. B2431192
CAS RN: 1448063-15-7
M. Wt: 385.48
InChI Key: DWSKGKJXVIOYAE-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione is a synthetic compound that belongs to the class of piperidinylbutanone derivatives. This compound belongs to the class of organic compounds known as phenylpiperidines .


Synthesis Analysis

A new series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide was synthesized . A series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared and evaluated for their biological activity .


Molecular Structure Analysis

The molecular weight of 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione is 385.48.


Chemical Reactions Analysis

This compound has been involved in studies reporting a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . In general, the three-carbon chain analogs displayed better 5-HT reuptake inhibitory activities .


Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione is 385.48. The average mass is 336.449 Da .

Scientific Research Applications

Tautomery and Acid-Base Properties

Research on compounds structurally related to 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione, such as azoderivatives of benzoylacetone, has explored their tautomeric and acid-base properties. These studies, employing techniques like IR, 1H and 13C NMR spectroscopies, and potentiometry, have revealed insights into the equilibrium between different tautomeric forms and the thermodynamics of proton dissociation processes, highlighting their potential in understanding the chemical behavior of similar compounds in various environments (Mahmudov et al., 2011).

Antimicrobial and Anticoagulant Activities

Another line of research has focused on the synthesis and biological evaluation of compounds like 2-(Arylsulfonyl)indane-1,3-diones, which share functional groups with 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione. These studies have demonstrated significant antimicrobial and anticoagulant activities, underscoring the potential of such compounds in medical and pharmacological applications (Jeyachandran & Ramesh, 2011).

Synthesis of Spiroheterocycles

Research on the synthesis of spiroheterocycles through reactions involving isatins, urea, and derivatives similar to 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione has been reported. This work highlights a methodological advancement in the efficient preparation of these compounds, which are of interest for their potential pharmacological properties (Gao et al., 2017).

CCR5 Receptor Antagonists

Compounds structurally related to 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione have been explored as CCR5 receptor antagonists, showing promise in the development of anti-HIV-1 agents. Such research has contributed to the understanding of structure-activity relationships necessary for optimizing the pharmacological profiles of these compounds (Finke et al., 2001).

Safety and Hazards

The safety information for this compound includes hazard statements such as H302, H315, H319, H335 . The storage class code is 11, which refers to combustible solids .

Future Directions

The future directions of this compound could involve further exploration of its biological activity. For instance, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared and evaluated for their biological activity on the human beta (3)-adrenergic receptor .

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-20(17-7-3-1-4-8-17)11-12-21(24)22-15-13-19(14-16-22)27(25,26)18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSKGKJXVIOYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione

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